molecular formula C10H10N2O B1392674 3-Ethyl-1H-indazole-6-carbaldehyde CAS No. 1242983-18-1

3-Ethyl-1H-indazole-6-carbaldehyde

Cat. No.: B1392674
CAS No.: 1242983-18-1
M. Wt: 174.2 g/mol
InChI Key: ADZGDXVHKVKJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as kinase inhibitors. This compound features an ethyl group at the 3-position and a formyl group at the 6-position of the indazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as specific temperatures and catalysts, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: Substitution reactions at different positions of the indazole ring can lead to the formation of a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A variety of substituted indazoles with different functional groups.

Scientific Research Applications

3-Ethyl-1H-indazole-6-carbaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: Indazole derivatives are studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound is explored for its potential as a therapeutic agent in drug development.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-indazole-3-carbaldehyde

  • 1H-indole-3-carbaldehyde

  • 3-ethyl-1H-indazole-3-carbaldehyde

Properties

IUPAC Name

3-ethyl-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZGDXVHKVKJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1H-indazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1H-indazole-6-carbaldehyde
Reactant of Route 3
3-Ethyl-1H-indazole-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethyl-1H-indazole-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethyl-1H-indazole-6-carbaldehyde
Reactant of Route 6
3-Ethyl-1H-indazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.